4,5-Dichloro-o-phenylenediamine
Overview
Description
4,5-Dichloro-o-phenylenediamine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It appears as dark brown to brown or dark purple to purple crystals or powder .
Molecular Structure Analysis
The molecular formula of 4,5-Dichloro-o-phenylenediamine is C6H6Cl2N2 . Its molecular weight is 177.03 . The IUPAC Standard InChI is InChI=1S/C6H6Cl2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 .Physical And Chemical Properties Analysis
4,5-Dichloro-o-phenylenediamine is a solid with a melting point of 158-164 °C . It is soluble in methanol and Dimethyl sulfoxide, but insoluble in water .Scientific Research Applications
1. Electrochemical Detection and Analysis
A study by Lai Li-ya (2014) demonstrated the use of 4,5-dichloro-o-phenylenediamine in the electrochemical detection of L-tyrosine. The compound was used in a modified glassy carbon electrode, showing promise in analytical chemistry, particularly in the optimization of experimental conditions for the detection of specific amino acids.
2. Spectrophotometric Determination
The work of M. Gotô and K. Tǒei (1965) explored the utility of 4,5-dichloro-o-phenylenediamine in enhancing the sensitivity for the spectrophotometric determination of selenium. This showcases its role in improving the detection capabilities of specific elements in a compound.
3. Synthesis of Benzodiazepines
R. Acheson and W. R. Tully (1970) reported the conversion of 4,5-dichloro-o-phenylenediamines into 1,5-benzodiazepin-2-ones. Their study, detailed here, highlights the compound's role in the synthesis of complex organic structures, particularly in pharmaceutical research.
4. Reactivity in Platinum Complexes
Research by R. Köckerbauer and P. Bednarski (1996) studied the stabilities and reactivities of platinum complexes with 4,5-dichloro-o-phenylenediamine ligands. This research offers insights into the design of more effective cytotoxic agents, indicating its potential in cancer therapy and drug design.
5. Phototoxicity Studies
A study by Charity Mosley-Foreman et al. (2008) investigated the phototoxicity of chlorinated phenylenediamines, including 4,5-dichloro-o-phenylenediamine. The research provides valuable data on the safety and environmental impact of these compounds, particularly in consumer products like hair dyes.
Safety And Hazards
4,5-Dichloro-o-phenylenediamine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4,5-dichlorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFHBRFJOHTIPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201663 | |
Record name | 1,2-Diamino-4,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-o-phenylenediamine | |
CAS RN |
5348-42-5 | |
Record name | 4,5-Dichloro-1,2-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5348-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diamino-4,5-dichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dichloro-o-phenylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Diamino-4,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-o-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-DICHLORO-O-PHENYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LUD2S3RUC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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